molecular formula C13H12ClN3O3 B11249176 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

Cat. No.: B11249176
M. Wt: 293.70 g/mol
InChI Key: DTBYDHOKHIVSKC-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a chemical compound with the molecular formula C12H11ClN2O3 It is known for its unique structure, which includes a chloro-substituted benzamide group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1,3-dimethylbarbituric acid. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Condensation Reactions: It can react with aldehydes or ketones to form condensation products, which may have additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Condensation Reactions: Aldehydes or ketones, along with acidic or basic catalysts, are typically used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylacetamide
  • 2-chloro-5-fluoro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide
  • N-(2,6-dimethylphenyl)chloroacetamide

Uniqueness

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide stands out due to its specific structural features, such as the chloro-substituted benzamide group and the pyrimidine ring

Properties

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

2-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide

InChI

InChI=1S/C13H12ClN3O3/c1-16-10(7-11(18)17(2)13(16)20)15-12(19)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,15,19)

InChI Key

DTBYDHOKHIVSKC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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